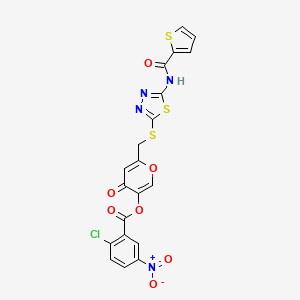
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C20H11ClN4O7S3 and its molecular weight is 550.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyran ring, a thiadiazole moiety, and a nitrobenzoate group, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in drug development and other therapeutic areas.
The molecular formula of the compound is C20H12N4O7S3 with a molecular weight of approximately 516.52 g/mol. The presence of multiple functional groups enhances its reactivity and biological interactions.
Research indicates that compounds featuring thiadiazole and pyran structures often exhibit significant biological activities, including:
- Antimicrobial Activity : These compounds have shown promising results against various bacterial and fungal strains.
- Anticancer Properties : The structural features may allow interaction with cellular targets involved in tumor growth and proliferation.
Preliminary studies suggest that the compound could inhibit specific enzymes or interfere with cellular processes, leading to its potential as an anticancer agent.
Table 1: Similar Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | Similar pyran and thiadiazole structures | Antitumor activity |
| 5-(Thiophenecarboxamide) Derivatives | Contains thiophene moiety | Antimicrobial properties |
| Benzothiazole Derivatives | Similar heterocyclic framework | Cytotoxicity against tumor cells |
The unique combination of functional groups in This compound enhances its potential biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. For instance:
- Anticancer Studies : A study by Yoshida et al. (2005) demonstrated that benzothiazole derivatives exhibited selective cytotoxicity against tumorigenic cell lines, suggesting that similar derivatives could be developed from the target compound for anticancer applications.
- Enzyme Inhibition Studies : Research has indicated that derivatives containing thiadiazole structures show promise as acetylcholinesterase inhibitors, which may have implications for treating Alzheimer's disease .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. One potential method includes:
- Formation of the Thiadiazole Moiety : This involves reacting thiophene derivatives with suitable carboxamides.
- Pyran Ring Formation : Utilizing cyclization reactions to form the pyran structure.
- Final Coupling Reactions : Attaching the nitrobenzoate group through esterification or similar methods.
These synthetic pathways highlight the complexity involved in producing this compound and its derivatives.
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN4O7S3/c21-13-4-3-10(25(29)30)6-12(13)18(28)32-15-8-31-11(7-14(15)26)9-34-20-24-23-19(35-20)22-17(27)16-2-1-5-33-16/h1-8H,9H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXACUAKLVHBUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














